POLYDEXTROSE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: POLYDEXTROSE can be synthesized from starch by combining enzymes such as 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase . The inclusion of isoamylase and cyclomaltodextrin glucanotransferase can increase the efficiency of production, with yields exceeding 70% . Another method involves the use of α-glucosidase from Aspergillus niger, which has strong α-1,6-glucosidic transfer activity .
Industrial Production Methods: Industrial production of isomaltose often involves enzymatic synthesis due to its efficiency and specificity. The combination of 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase has been shown to be effective in producing isomaltose from starch . This method is advantageous as it can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: POLYDEXTROSE undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of isomaltose is catalyzed by the enzyme isomaltase, which breaks the α-1,6-glycosidic bond to yield glucose molecules .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by isomaltase, typically under mild conditions with water as the solvent.
Oxidation and Reduction: These reactions can be carried out using standard reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products: The primary product of isomaltose hydrolysis is glucose . Oxidation and reduction reactions can yield various derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
POLYDEXTROSE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in carbohydrate metabolism and its effects on blood glucose levels.
Mechanism of Action
POLYDEXTROSE is broken down in the small intestine by the enzyme isomaltase, which cleaves the α-1,6-glycosidic bond to release glucose molecules . These glucose molecules are then absorbed into the bloodstream and transported to cells for energy production . The slower digestion of isomaltose compared to other sugars results in a more controlled release of glucose, which can help maintain stable blood sugar levels .
Comparison with Similar Compounds
Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond.
Isomaltulose: An isomer of sucrose with an α-1,6-glycosidic bond between glucose and fructose.
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Uniqueness of POLYDEXTROSE: this compound’s unique α-1,6-glycosidic bond differentiates it from maltose and sucrose, leading to distinct biochemical properties and slower digestion . This makes it a valuable compound for specific dietary needs, such as for individuals with diabetes .
Properties
IUPAC Name |
6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-40-1, 585-99-9, 68424-04-4 | |
Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Melibiose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polydextrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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